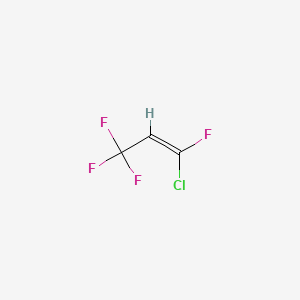

1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a chemical compound with the molecular formula C₃HClF₄. It is a halogenated olefin, characterized by the presence of chlorine and fluorine atoms attached to a propene backbone. This compound is known for its applications in various industrial processes, particularly as a refrigerant and in the synthesis of other chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- can be synthesized through several methods:

Chlorination and Fluorination of Propene: One common method involves the chlorination of propene followed by fluorination.

Fluorination of Chlorinated Propene: Another method involves the fluorination of chlorinated propene derivatives.

Industrial Production Methods

Industrial production of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- often involves large-scale chlorination and fluorination processes. These processes are conducted in specialized reactors designed to handle the corrosive nature of chlorine and hydrogen fluoride. The reaction conditions, including temperature and pressure, are carefully controlled to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Addition Reactions: The double bond in 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium iodide, and other nucleophiles in aqueous or alcoholic solutions.

Electrophilic Addition: Halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) under ambient conditions.

Major Products Formed

Substitution Reactions: Formation of substituted propene derivatives with different nucleophiles.

Addition Reactions: Formation of dihalogenated or halohydrin products depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Refrigerants

1-Chloro-3,3,3-trifluoropropene is widely recognized for its role as an environmentally friendly refrigerant. Its low global warming potential makes it a suitable alternative to traditional hydrofluorocarbons (HFCs) that are being phased out due to their adverse environmental impacts. It is particularly used in:

- Air Conditioning Systems : Its thermodynamic properties allow for efficient heat transfer.

- Refrigeration Units : Employed in commercial and residential refrigeration systems.

Foaming Agents

The compound serves as a blowing agent in the production of polyurethane foams. Its ability to expand under heat makes it ideal for creating lightweight and insulating materials used in:

- Construction : Insulation panels and spray foams.

- Packaging : Protective packaging materials.

Heat Transfer Fluids

Due to its thermal stability and low toxicity, 1-chloro-3,3,3-trifluoropropene is utilized as a heat transfer fluid in various industrial applications. Its effectiveness in transferring heat helps improve the efficiency of:

- Industrial Cooling Systems

- Heat Exchangers

Cleaning Agents

The compound's solvent properties make it suitable for use as a cleaning agent in several industrial processes. It can effectively dissolve oils and greases without leaving residues, making it valuable in:

- Electronics Cleaning : Used to clean sensitive components without damage.

- Metal Degreasing : Effective in removing contaminants from metal surfaces.

Chemical Intermediates

1-Chloro-3,3,3-trifluoropropene is also used as an intermediate in the synthesis of various chemical compounds. Its reactive nature allows it to participate in several chemical reactions including:

- Substitution Reactions : Reacts with nucleophiles to form alcohols.

- Addition Reactions : Can undergo addition with halogens or hydrogen halides.

Case Study 1: Refrigeration Systems

A study conducted by researchers evaluated the performance of 1-chloro-3,3,3-trifluoropropene as a refrigerant in comparison to conventional HFCs. The findings indicated that this compound not only performed efficiently but also reduced the environmental impact associated with refrigeration systems.

Case Study 2: Foam Production

In another investigation focused on the use of this compound as a blowing agent for polyurethane foams, it was found that foams produced with 1-chloro-3,3,3-trifluoropropene exhibited superior insulation properties and lower density compared to those made with traditional agents.

Wirkmechanismus

The mechanism of action of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbon-carbon double bond, making it more susceptible to nucleophilic attack. Additionally, the chlorine atom can participate in substitution reactions, further enhancing the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- can be compared with other similar compounds:

1-Propene, 1,1,3,3-tetrafluoro-: This compound lacks the chlorine atom, resulting in different reactivity and applications.

1-Propene, 1,2,3,3-tetrachloro-: This compound has additional chlorine atoms, which affect its chemical properties and uses.

1-Propene, 1,1,3,3-tetrachloroprop-1-ene: Similar in structure but with different halogenation patterns, leading to variations in reactivity and applications.

Conclusion

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a versatile compound with significant industrial and scientific applications. Its unique chemical structure allows it to participate in various reactions, making it valuable in the synthesis of other chemicals and as a refrigerant. Understanding its preparation methods, chemical reactions, and applications can provide insights into its role in modern chemistry and industry.

Biologische Aktivität

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (CAS No. 460-71-9) is a fluorinated organic compound with significant industrial applications. It is primarily used as a refrigerant and in the production of specialty chemicals. Understanding its biological activity is crucial for assessing its safety and potential health impacts.

Chemical Structure and Properties

The molecular formula of 1-propene, 1-chloro-1,3,3,3-tetrafluoro- is C₃HClF₄. Its structure features a propene backbone with a chlorine atom and four fluorine atoms attached. This unique configuration contributes to its chemical reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 134.48 g/mol |

| Boiling Point | -30 °C |

| Density | 1.38 g/cm³ |

| Flash Point | Not applicable |

| Solubility | Insoluble in water |

Biological Activity Overview

The biological activity of 1-propene, 1-chloro-1,3,3,3-tetrafluoro- has been explored in various studies focusing on its toxicity and potential effects on human health and the environment.

Toxicological Studies

Research has indicated that compounds with similar structures can exhibit various toxicological effects. For instance:

- Acute Toxicity : Studies have shown that chlorinated and fluorinated compounds can have significant acute toxicity. The LD50 (lethal dose for 50% of the population) for related compounds suggests a potential risk profile for 1-propene, 1-chloro-1,3,3,3-tetrafluoro-, although specific data for this compound is limited.

- Chronic Exposure : Long-term exposure to fluorinated compounds has been associated with adverse health effects, including potential carcinogenicity and reproductive toxicity. The specific mechanisms by which these compounds exert their effects are still under investigation.

The biological mechanism of action for halogenated compounds typically involves:

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic processes. For example, they can interfere with cytochrome P450 enzymes that play a role in drug metabolism.

- Cellular Stress Response : Exposure to halogenated hydrocarbons can induce oxidative stress in cells, leading to apoptosis (programmed cell death) and inflammation.

Case Studies

Several case studies have investigated the biological effects of similar fluorinated compounds:

- Case Study on Fluorinated Hydrocarbons : A study published in Environmental Health Perspectives examined the effects of long-chain fluorinated hydrocarbons on liver function in rats. The findings suggested that these compounds could disrupt normal liver metabolism and lead to fatty liver disease.

- Human Health Risk Assessment : A review article in Toxicological Sciences discussed the health risks associated with exposure to chlorofluorocarbons (CFCs) and related compounds. It highlighted potential links between exposure and respiratory issues as well as endocrine disruption.

Eigenschaften

CAS-Nummer |

460-71-9 |

|---|---|

Molekularformel |

C3HClF4 |

Molekulargewicht |

148.48 g/mol |

IUPAC-Name |

(E)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene |

InChI |

InChI=1S/C3HClF4/c4-2(5)1-3(6,7)8/h1H/b2-1- |

InChI-Schlüssel |

PNWJILFKWURCIR-UPHRSURJSA-N |

SMILES |

C(=C(F)Cl)C(F)(F)F |

Isomerische SMILES |

C(=C(\F)/Cl)\C(F)(F)F |

Kanonische SMILES |

C(=C(F)Cl)C(F)(F)F |

Key on ui other cas no. |

460-71-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.